3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea
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Overview
Description
3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a hydroxy group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the thiophene derivative, followed by the introduction of the hydroxy and methoxyphenyl groups. The final step involves the formation of the urea linkage.
Thiophene Derivative Synthesis: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Hydroxy and Methoxyphenyl Groups: The hydroxy and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.
Formation of Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction can yield alcohols or amines.
Scientific Research Applications
3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have applications in pharmaceuticals and materials science.
Urea Derivatives: Compounds with urea linkages, which are common in pharmaceuticals and agrochemicals.
Uniqueness
3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-26-18-10-4-15(5-11-18)13-22-21(25)23-14-19(24)16-6-8-17(9-7-16)20-3-2-12-27-20/h2-12,19,24H,13-14H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROILWVSRBGNJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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